3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine
Description
3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine is a chemical compound with the molecular formula C13H19NO2 It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and methoxy groups attached to the pyridine ring
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-5-methoxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-7-14-8-11(15-4)12(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
NDINVHCDVKXNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1OC2CC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-4-methoxypyridine: Similar structure with the positions of the cyclopropoxy and methoxy groups swapped.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a bromine atom and a carbamate group.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-5-methoxypyridine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
